N-2-biphenylylisonicotinamide
Description
N-2-Biphenylylisonicotinamide is a synthetic organic compound belonging to the isonicotinamide family, characterized by a biphenylyl group attached to the nitrogen atom of the isonicotinamide scaffold. The molecule consists of a pyridine ring (isonicotinamide core) linked via a carboxamide group to a biphenyl moiety.
Properties
IUPAC Name |
N-(2-phenylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(15-10-12-19-13-11-15)20-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQWEDIRFMBPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-2-Biphenylylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-2-biphenylylisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N-2-biphenylylisonicotinamide with key analogs, focusing on molecular properties, substituent effects, and inferred pharmacological relevance.
Structural and Molecular Comparisons
Table 1: Molecular Properties of this compound and Analogs
Key Observations:
- Substituent Impact: The biphenylyl group in this compound introduces steric bulk and extended π-π stacking capacity compared to the single phenyl ring in 2-Chloro-N-phenylisonicotinamide. This may enhance interactions with hydrophobic protein domains but could reduce aqueous solubility. Piperidine and dimethylphenyl groups in N-(2,6-Dimethylphenyl)piperidine-2-carboxamide () suggest a focus on conformational flexibility and steric hindrance, which are critical in receptor binding selectivity.
- Molecular Weight and Lipophilicity :
this compound has the highest molecular weight (274.32 g/mol) among the listed compounds, correlating with increased lipophilicity. This property may favor blood-brain barrier penetration or intracellular targeting but could pose challenges in solubility and bioavailability.
Pharmacological and Functional Insights
While direct pharmacological data for this compound is absent, insights can be extrapolated from analogs:
Notes on Evidence Utilization
- Structural and molecular data for 2-Chloro-N-phenylisonicotinamide () provided a foundational comparison for the target compound.
- Compounds listed in highlighted the diversity of carboxamide-based pharmacophores and their substituent-driven functionalities.
- Contradictions or gaps in data (e.g., absence of CAS numbers or bioactivity for this compound) emphasize the need for primary research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
